

A Comparative Guide to Indazole-Based Kinase Inhibitors and Their Alternatives

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Compound of Interest

Compound Name: **6-Chloro-5-methoxy-1H-indazole**

Cat. No.: **B1430915**

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For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. The ability to discern the nuances between different chemical scaffolds and their resulting biological activities is paramount to advancing novel therapeutics. This guide provides an in-depth comparison of the indazole scaffold, a cornerstone in modern medicinal chemistry, with other prominent classes of kinase inhibitors. While we will use **6-Chloro-5-methoxy-1H-indazole** as a structural archetype of this class, the focus will be on well-characterized derivatives to objectively assess their performance against alternative inhibitors targeting critical cellular pathways.

The indazole core is widely recognized as a "privileged scaffold" in drug discovery, owing to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding pocket of a wide array of protein kinases.^[1] This versatility has led to the development of numerous FDA-approved drugs.^[2] This guide will delve into the comparative inhibitory profiles of representative indazole-based compounds against inhibitors targeting the Spindle Assembly Checkpoint (SAC), a crucial pathway in cell cycle regulation and a key target in oncology.

Comparative Kinase Inhibition Profiles

The efficacy of a kinase inhibitor is not solely defined by its potency against its intended target but also by its selectivity across the kinome. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are key metrics used to quantify potency. The following

table summarizes the inhibitory activities of selected indazole-based compounds and compares them with non-indazole inhibitors that target kinases within the same signaling pathway.

Disclaimer: The IC50 and Ki values presented below are compiled from various sources and were not determined in a head-to-head study. Direct comparisons should be made with caution as assay conditions can vary.

Compound	Chemical Class	Primary Target(s)	IC50/Ki (nM)	Additional Key Targets (IC50/Ki in nM)
Indazole-Based Inhibitors				
UNC2025	1H-Indazole	MER / FLT3	0.74 (IC50) / 0.8 (IC50) ^[3]	Axl (122), TYRO3 (5.83), TRKA (1.67), KIT (8.18) ^{[3][4]}
BMS-777607	1H-Indazole	Axl / RON / c-Met	1.1 / 1.8 / 3.9 (IC50) ^[5]	TYRO3 (4.3) ^[5]
R428 (Bemcentinib)	1H-Indazole	Axl	14 (IC50) ^[6]	>50-fold selective vs. MER, >100-fold selective vs. TYRO3 ^{[6][7]}
Non-Indazole Comparators				
BAY 1217389	N/A	Mps1	<10 (IC50) ^{[8][9]}	PDGFR β (<10), Kit (10-100) ^[9]
GSK923295	N/A (Allosteric)	CENP-E	3.2 (Ki) ^{[10][11]}	Highly selective for CENP-E over other kinesins ^[11]

This comparative data highlights the versatility of the indazole scaffold in targeting a range of kinases, from the TAM family (Mer, Axl, Tyro3) to Flt3. The specific substitutions on the indazole core dictate the potency and selectivity profile of each compound. For instance, UNC2025 is a potent dual inhibitor of MER and FLT3^[3], while R428 (Bemcentinib) exhibits high selectivity for Axl.^[6] In contrast, BAY 1217389 and GSK923295 are potent inhibitors of the mitotic kinases Mps1 and CENP-E, respectively, representing alternative approaches to inducing mitotic arrest and cell death in cancer cells.^{[8][10]}

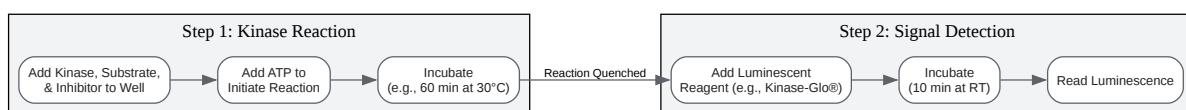
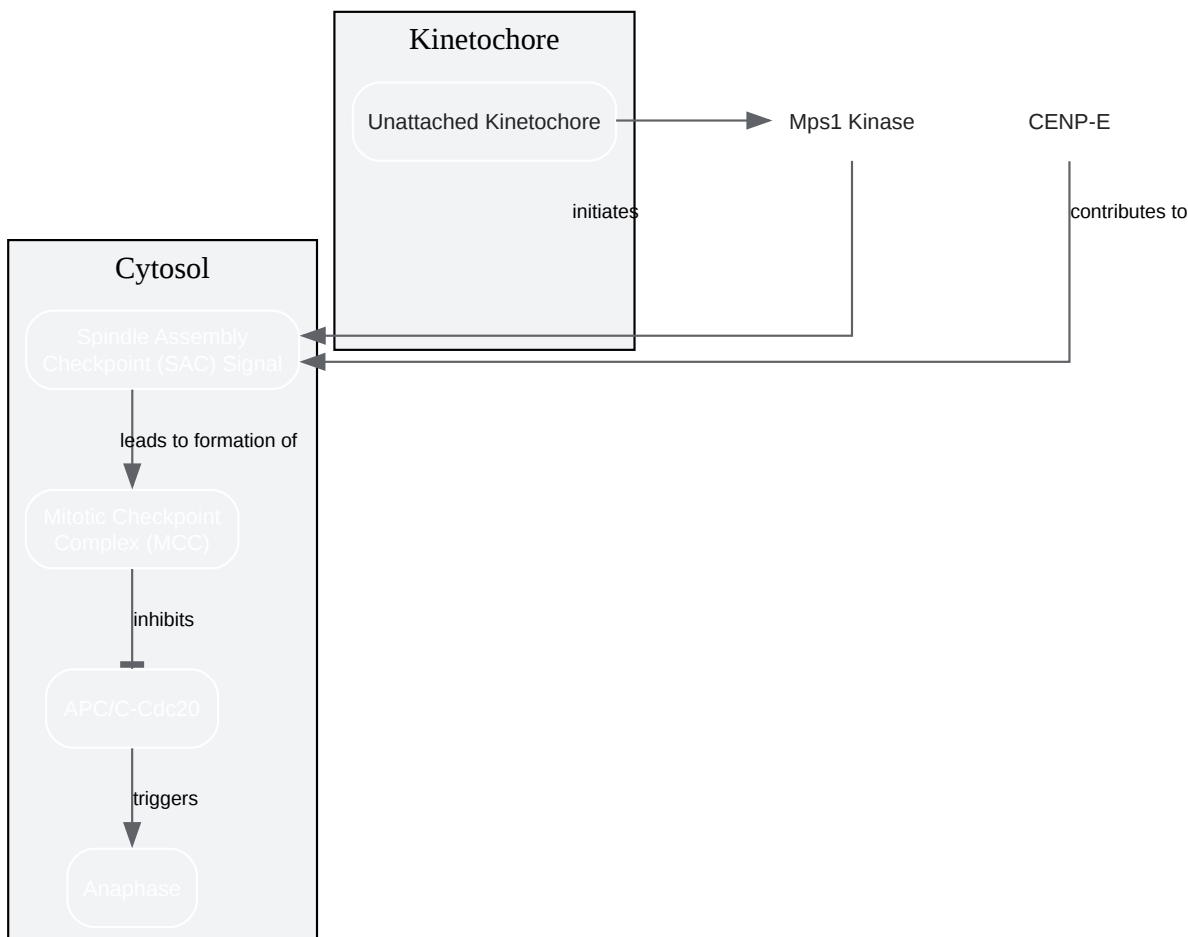
Mechanism of Action and the Spindle Assembly Checkpoint

Most kinase inhibitors, including the indazole-based compounds listed above, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate. However, some inhibitors, like GSK923295, are allosteric, binding to a site other than the ATP pocket to inhibit enzyme activity.^[11] This can offer a different selectivity profile.

A key pathway targeted by some of the selected inhibitors is the Spindle Assembly Checkpoint (SAC). The SAC is a critical cell cycle control mechanism that ensures the fidelity of chromosome segregation during mitosis.^[12] It prevents the cell from entering anaphase until all chromosomes are properly attached to the mitotic spindle. Key protein kinases that regulate the SAC include Monopolar spindle 1 (Mps1) and Centromere-associated protein E (CENP-E).

- Mps1 (TTK) is a master regulator of the SAC, responsible for recruiting other checkpoint proteins to unattached kinetochores.^[13]
- CENP-E is a kinesin motor protein that plays a crucial role in chromosome alignment at the metaphase plate and is also involved in SAC signaling.^[14]

Inhibition of Mps1 or CENP-E disrupts the SAC, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cell death, making them attractive targets for cancer therapy.^{[15][16]}



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